molecular formula C11H7ClN2O2 B1447294 2-Chloro-5-nitro-4-phenylpyridine CAS No. 1805645-34-4

2-Chloro-5-nitro-4-phenylpyridine

Cat. No.: B1447294
CAS No.: 1805645-34-4
M. Wt: 234.64 g/mol
InChI Key: RSKNZPYPSWYBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitro-4-phenylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the second position, a nitro group at the fifth position, and a phenyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-phenylpyridine typically involves multiple steps. One common method starts with the nitration of 4-phenylpyridine to introduce the nitro group. This is followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize byproducts. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-nitro-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-4-phenylpyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-methyl-4-nitropyridine
  • 2-Chloro-5-nitro-4-phenylpyridine N-oxide

Uniqueness

This compound is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The phenyl group enhances its hydrophobicity, which can be advantageous in drug design .

Properties

IUPAC Name

2-chloro-5-nitro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-6-9(8-4-2-1-3-5-8)10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNZPYPSWYBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitro-4-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-nitro-4-phenylpyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-nitro-4-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-nitro-4-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-nitro-4-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-nitro-4-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.